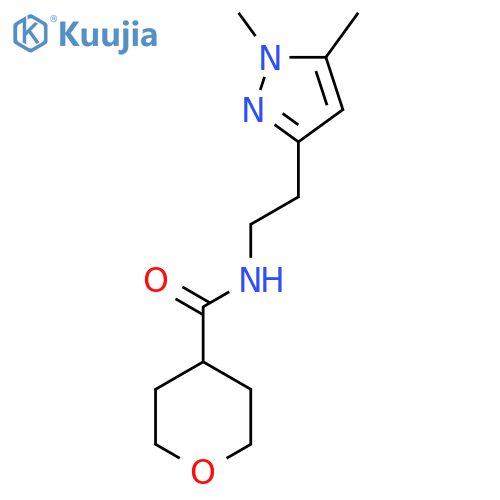

Cas no 2034586-61-1 (N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide)

2034586-61-1 structure

商品名:N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxane-4-carboxamide

- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

- N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide

- 2034586-61-1

- F6502-9123

- AKOS026701806

-

- インチ: 1S/C13H21N3O2/c1-10-9-12(15-16(10)2)3-6-14-13(17)11-4-7-18-8-5-11/h9,11H,3-8H2,1-2H3,(H,14,17)

- InChIKey: FUWKSAKQDDEMIH-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(NCCC2C=C(C)N(C)N=2)=O)CC1

計算された属性

- せいみつぶんしりょう: 251.16337692g/mol

- どういたいしつりょう: 251.16337692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6502-9123-1mg |

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide |

2034586-61-1 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F6502-9123-2mg |

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide |

2034586-61-1 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F6502-9123-3mg |

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide |

2034586-61-1 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F6502-9123-2μmol |

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide |

2034586-61-1 | 90%+ | 2μl |

$85.5 | 2023-05-17 |

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2034586-61-1 (N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量